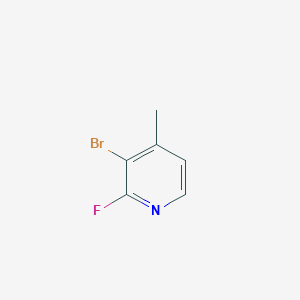

3-Bromo-2-fluoro-4-methylpyridine

Descripción

3-Bromo-2-fluoro-4-methylpyridine (CAS: 1214326-89-2) is a halogenated pyridine derivative with a molecular formula of C₆H₅BrF₃N. This compound features a bromine atom at the 3-position, fluorine at the 2-position, and a methyl group at the 4-position of the pyridine ring. Its molecular weight is 204.03 g/mol (calculated from molecular formula).

The compound is primarily used in pharmaceutical and agrochemical research as a building block for synthesizing complex molecules. Market analyses project growth in production and consumption through 2025, driven by demand for fluorinated heterocycles in drug discovery .

Propiedades

IUPAC Name |

3-bromo-2-fluoro-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c1-4-2-3-9-6(8)5(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXBCGEAJVXDYBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660567 | |

| Record name | 3-Bromo-2-fluoro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884495-46-9 | |

| Record name | 3-Bromo-2-fluoro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

3-Bromo-2-fluoro-4-methylpyridine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, applications in drug discovery, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-Bromo-2-fluoro-4-methylpyridine is C₆H₅BrFN. Its unique structure features a bromine atom at the 3-position, a fluorine atom at the 2-position, and a methyl group at the 4-position of the pyridine ring. The presence of halogen substituents enhances its electrophilic character, which is crucial for its interactions with biological targets.

The biological activity of 3-Bromo-2-fluoro-4-methylpyridine is primarily attributed to its ability to interact with various enzymes and receptors. The fluorine atom's strong electron-withdrawing effect increases the compound's reactivity and binding affinity to target biomolecules. This interaction can modulate biological pathways, potentially leading to therapeutic effects.

Biological Activities

Research indicates that 3-Bromo-2-fluoro-4-methylpyridine may exhibit significant antimicrobial , antiviral , and anticancer properties. Here are some notable findings:

- Antimicrobial Activity : Studies have shown that compounds similar to 3-Bromo-2-fluoro-4-methylpyridine possess antimicrobial properties, making them potential candidates for developing new antibiotics.

- Antiviral Properties : The compound may also act against viral infections by inhibiting viral replication through interaction with viral enzymes or host cell receptors.

- Anticancer Potential : Preliminary studies suggest that this compound could inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Antiviral | Inhibits viral replication in cell cultures | |

| Anticancer | Induces apoptosis in cancer cell lines |

Case Study: Anticancer Activity

In a study focused on pyridine derivatives, researchers synthesized several analogs of 3-Bromo-2-fluoro-4-methylpyridine and tested their effects on human cancer cell lines. The results indicated that specific analogs exhibited significant cytotoxicity, with IC50 values demonstrating potent inhibitory effects on cell viability. The most effective compounds were found to induce apoptosis through the activation of caspase pathways, highlighting their potential as anticancer agents .

Applications in Drug Discovery

Given its promising biological activities, 3-Bromo-2-fluoro-4-methylpyridine is being explored as a pharmacophore in drug design. Its structural features allow for modifications that can enhance selectivity and potency against specific biological targets. Researchers are investigating its use in developing new therapeutics for infectious diseases and cancer .

Comparación Con Compuestos Similares

Key Observations :

- Functional Group Impact: Substituting fluorine with an amino group (e.g., 2-Amino-3-bromo-5-fluoropyridine) introduces nucleophilic sites, enabling diverse derivatization pathways .

Physicochemical Properties

Comparative data for select compounds:

Notes:

- The methyl group in 3-Bromo-2-fluoro-4-methylpyridine likely enhances lipophilicity compared to non-methylated analogs, influencing solubility in organic solvents .

- Fluorine’s electronegativity at the 2-position may reduce basicity relative to non-fluorinated pyridines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.